molecular formula C11H12Cl2N4OS B12007771 2-((4H-1,2,4-Triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide hydrochloride CAS No. 765285-13-0

2-((4H-1,2,4-Triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide hydrochloride

Cat. No.: B12007771
CAS No.: 765285-13-0
M. Wt: 319.2 g/mol
InChI Key: UKORNTBDJGUZGH-UHFFFAOYSA-N
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Description

2-((4H-1,2,4-Triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide hydrochloride is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring and the acetamide group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4H-1,2,4-Triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The resulting compound is further reacted with chloroacetyl chloride in the presence of a base to form the acetamide group.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an antimicrobial, antifungal, or anticancer agent. The triazole ring is known for its bioactivity, and modifications to this compound can lead to the development of new pharmaceuticals.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((4H-1,2,4-Triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The acetamide group may also play a role in binding interactions, contributing to the compound’s overall bioactivity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-((4H-1,2,4-Triazol-3-yl)thio)acetamide: Lacks the aromatic ring and chloro substituent, leading to different chemical and biological properties.

    N-(5-chloro-2-methylphenyl)acetamide: Lacks the triazole ring, resulting in reduced bioactivity.

    2-((4H-1,2,4-Triazol-3-yl)thio)-N-phenylacetamide: Similar structure but without the chloro substituent, affecting its reactivity and applications.

Uniqueness

The presence of both the triazole ring and the chloro-substituted aromatic ring in 2-((4H-1,2,4-Triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide hydrochloride makes it unique. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

765285-13-0

Molecular Formula

C11H12Cl2N4OS

Molecular Weight

319.2 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide;hydrochloride

InChI

InChI=1S/C11H11ClN4OS.ClH/c1-7-2-3-8(12)4-9(7)15-10(17)5-18-11-13-6-14-16-11;/h2-4,6H,5H2,1H3,(H,15,17)(H,13,14,16);1H

InChI Key

UKORNTBDJGUZGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NN2.Cl

Origin of Product

United States

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